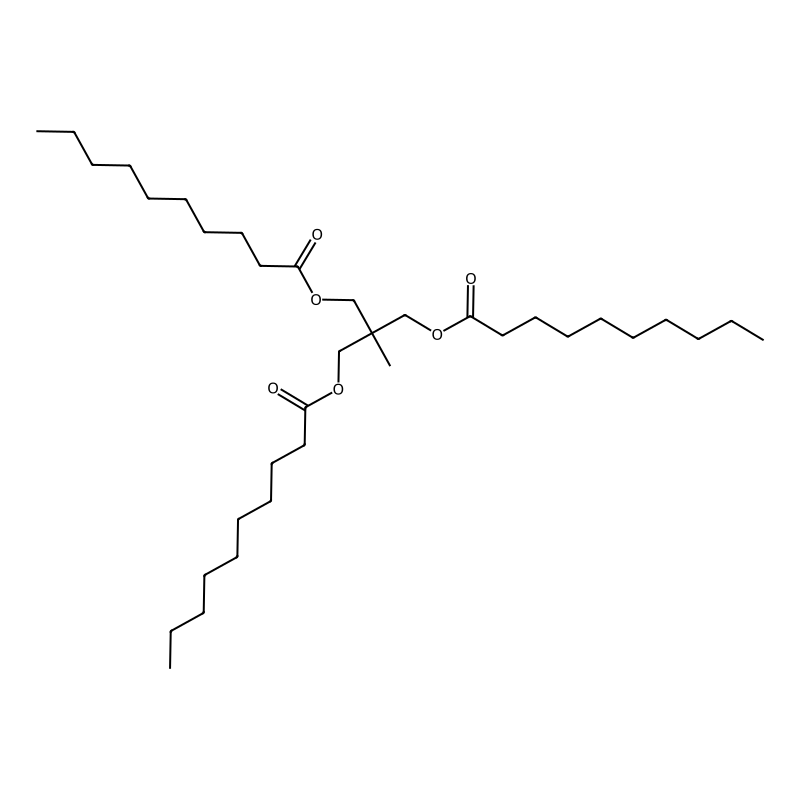Trimethylolethane tridecanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Trimethylolethane tridecanoate is an ester derived from trimethylolethane, a triol with three hydroxy functional groups, and tridecanoic acid, a fatty acid. The chemical structure of trimethylolethane is represented as , while tridecanoic acid has the formula . This compound is characterized by its unique properties that combine the functional characteristics of both the triol and the fatty acid, leading to applications in various fields, particularly in materials science and chemical manufacturing.
- Hydrolysis: In the presence of water and an acid or base catalyst, trimethylolethane tridecanoate can be hydrolyzed back into trimethylolethane and tridecanoic acid.
- Transesterification: This process involves reacting trimethylolethane tridecanoate with another alcohol to form a different ester and release trimethylolethane.
- Esterification: When trimethylolethane reacts with tridecanoic acid in the presence of an acid catalyst, it forms trimethylolethane tridecanoate while releasing water.
These reactions are essential for modifying the properties of the compound for specific applications.
The synthesis of trimethylolethane tridecanoate typically involves the esterification reaction between trimethylolethane and tridecanoic acid. The general steps include:
- Preparation of Reactants: Trimethylolethane is prepared through a condensation reaction involving propionaldehyde and formaldehyde followed by a Cannizzaro reaction .
- Esterification Reaction: Combine trimethylolethane with tridecanoic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions to promote ester formation.
- Purification: The product can be purified through distillation or recrystallization techniques to remove unreacted materials and by-products.
Trimethylolethane tridecanoate finds applications in several areas:
- Lubricants: Due to its favorable viscosity characteristics, it is used as a synthetic lubricant.
- Coatings: It serves as a plasticizer in coatings, enhancing flexibility and durability.
- Resins: Used in producing alkyd and polyester resins that exhibit superior weather resistance.
- Emulsifiers: It can act as an emulsifying agent in various formulations.
Research on the interactions involving trimethylolethane tridecanoate primarily focuses on its behavior in mixtures with other compounds. Studies may include:
- Compatibility with Other Polymers: Understanding how it interacts with different polymer matrices during processing.
- Chemical Stability: Assessing its stability under various environmental conditions (temperature, humidity) to predict performance in applications.
Further detailed interaction studies could provide insights into optimizing formulations for specific applications.
Several compounds share similarities with trimethylolethane tridecanoate due to their structural or functional characteristics. Here are some notable comparisons:
| Compound | Structure Type | Key Features |
|---|---|---|
| Trimethylolpropane | Triol | Similar triol structure; used in resin production |
| Methyl Tridecanoate | Fatty Acid Ester | Simple methyl ester; lower molecular weight |
| Glycerol Tristearate | Triester | Glycerol-based; used in food and cosmetics |
| Pentaerythritol Tetradecanoate | Tetraester | Higher molecular weight; used in coatings |
Uniqueness of Trimethylolethane Tridecanoate
Trimethylolethane tridecanoate's uniqueness lies in its combination of a triol backbone with a long-chain fatty acid. This combination imparts distinct properties such as enhanced thermal stability, flexibility, and resistance to hydrolysis compared to simpler esters or other polyols. Its multifunctional nature allows it to serve diverse roles across different industrial applications effectively.








